molecular formula C22H25N3O5S2 B2937662 ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 850909-36-3

ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Katalognummer: B2937662
CAS-Nummer: 850909-36-3
Molekulargewicht: 475.58
InChI-Schlüssel: OSQXEHMIAHROBM-GHVJWSGMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S2 and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its cytotoxic effects and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving thiourea derivatives.
  • Introduction of Functional Groups : The compound is then modified to include the diethylsulfamoyl and benzoyl moieties via condensation reactions.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.

Cytotoxicity

Research indicates that compounds containing the benzothiazole moiety exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating similar derivatives, this compound demonstrated promising results:

  • Cell Lines Tested :
    • NCI-H226 (non-small cell lung cancer)
    • SK-N-SH (neuroblastoma)
    • HT29 (colorectal cancer)
    • MKN-45 (gastric cancer)
    • MDA-MB-231 (breast cancer)

The compound exhibited IC50 values ranging from 0.24 to 0.92 µM against these cell lines, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the activation of procaspase-3 pathways. This activation leads to apoptosis in cancer cells:

  • Procaspase-3 Activation : The compound has been shown to activate procaspase-3 with an EC50 value of 0.31 µM, making it more effective than certain reference compounds .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other benzothiazole derivatives is essential.

CompoundIC50 Value (µM)Mechanism
Ethyl (2E)-...0.24 - 0.92Procaspase-3 activation
Compound A0.41Procaspase-3 activation
Compound B0.50Apoptosis induction

Case Studies

Several case studies have highlighted the potential of benzothiazole derivatives in oncology:

  • Study on Antitumor Activity : A series of benzothiazole derivatives were evaluated for their antitumor activity against multiple cancer cell lines. The results indicated that modifications in the substituents significantly influenced their biological activity .
  • Clinical Relevance : The promising cytotoxic effects observed in vitro suggest that further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted.

Eigenschaften

IUPAC Name

ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-5-25(6-2)32(28,29)17-11-8-15(9-12-17)20(26)23-22-24(4)18-13-10-16(14-19(18)31-22)21(27)30-7-3/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQXEHMIAHROBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.